molecular formula C3H8O2S B048393 3-Mercapto-1,2-propanediol CAS No. 96-27-5

3-Mercapto-1,2-propanediol

Cat. No.: B048393
CAS No.: 96-27-5
M. Wt: 108.16 g/mol
InChI Key: PJUIMOJAAPLTRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Monothioglycerol can be synthesized through the reaction of glycerol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1 to 5 atmospheres. The catalyst used can be a metal oxide or a metal sulfide .

Industrial Production Methods: In industrial settings, monothioglycerol is produced by the catalytic hydrogenation of glycerol in the presence of sulfur. The process involves the use of a fixed-bed reactor, where glycerol and hydrogen sulfide are passed over a catalyst bed at elevated temperatures and pressures. The resulting product is then purified through distillation and filtration to obtain high-purity monothioglycerol .

Chemical Reactions Analysis

Types of Reactions: Monothioglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Monothioglycerol can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Monothioglycerol can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Monothioglycerol can undergo substitution reactions with halogens or other electrophiles.

Major Products Formed:

    Oxidation: Sulfonic acids, sulfoxides

    Reduction: Thiols, alcohols

    Substitution: Substituted thiols, ethers

Scientific Research Applications

Monothioglycerol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Monothioglycerol’s unique combination of thiol and diol groups makes it a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and form stable complexes with metal ions sets it apart from other thiol-containing compounds .

Properties

IUPAC Name

3-sulfanylpropane-1,2-diol
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InChI

InChI=1S/C3H8O2S/c4-1-3(5)2-6/h3-6H,1-2H2
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InChI Key

PJUIMOJAAPLTRJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(CS)O)O
Source PubChem
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Molecular Formula

C3H8O2S
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DSSTOX Substance ID

DTXSID5046512
Record name 1-Thioglycerol
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Molecular Weight

108.16 g/mol
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Physical Description

Liquid, Water-white liquid; Soluble in water; [Hawley] Yellowish hygroscopic liquid; Slightly soluble in water; [Merck Index] Colorless viscous liquid with a stench; Slightly soluble in water; [MSDSonline]
Record name 1,2-Propanediol, 3-mercapto-
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Boiling Point

118 °C @ 5 MM HG
Record name THIOGLYCEROL
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Solubility

SLIGHTLY SOL IN WATER; MISCIBLE WITH ALCOHOL; INSOL IN ETHER, VERY SOL IN ACETONE; SLIGHTLY SOL IN BENZENE
Record name THIOGLYCEROL
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Density

1.295
Record name THIOGLYCEROL
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Color/Form

YELLOWISH, VERY VISCOUS LIQUID, COLORLESS OR PALE YELLOW

CAS No.

96-27-5
Record name Thioglycerol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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